phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate
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Overview
Description
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of phenyl isocyanate with a suitable alcohol or amine. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl N-(2-oxo-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate, while reduction may yield phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-aminoethyl)carbamate.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis.
Comparison with Similar Compounds
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate can be compared with other carbamates, such as:
Phenyl N-(2-hydroxyethyl)carbamate: Lacks the diphenyl-ethyl group, which may affect its chemical and biological properties.
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)carbamate: Lacks the hydroxyethyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other carbamates.
Properties
CAS No. |
6312-39-6 |
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Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
phenyl N-(2-hydroxy-1,2-diphenylethyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C23H23NO4/c25-17-16-24(23(27)28-20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)22(26)19-12-6-2-7-13-19/h1-15,21-22,25-26H,16-17H2 |
InChI Key |
SZCAVXACQFEDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N(CCO)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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